molecular formula C16H17NO3 B3014533 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide CAS No. 722469-25-2

2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No.: B3014533
CAS No.: 722469-25-2
M. Wt: 271.316
InChI Key: OFXARIMEPYJWPP-UHFFFAOYSA-N
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Description

2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 2-(hydroxymethyl)phenol with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, solvent recovery systems can be employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature or slightly elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide, typically in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 2-[2-(carboxymethyl)phenoxy]-N-(4-methylphenyl)acetamide.

    Reduction: Formation of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)ethanamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The acetamide group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide
  • 2-[2-(hydroxymethyl)phenoxy]-N-(4-chlorophenyl)acetamide
  • 2-[2-(hydroxymethyl)phenoxy]-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to the presence of both hydroxymethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. The 4-methylphenyl group also enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-6-8-14(9-7-12)17-16(19)11-20-15-5-3-2-4-13(15)10-18/h2-9,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXARIMEPYJWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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